molecular formula C9H14BrN3O B13076579 4-bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine

4-bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13076579
M. Wt: 260.13 g/mol
InChI Key: RFTPDCSOYBGNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the Methyloxolane Moiety: The methyloxolane group can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-Bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazol-3-amine: Similar structure but lacks the methyloxolane moiety.

    1-[(5-Methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine: Similar structure but lacks the bromine atom.

    4-Bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-1,2,3-triazole: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

4-Bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine is unique due to the presence of both the bromine atom and the methyloxolane moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H14BrN3O

Molecular Weight

260.13 g/mol

IUPAC Name

4-bromo-1-[(5-methyloxolan-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C9H14BrN3O/c1-6-2-3-7(14-6)4-13-5-8(10)9(11)12-13/h5-7H,2-4H2,1H3,(H2,11,12)

InChI Key

RFTPDCSOYBGNDC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)CN2C=C(C(=N2)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.